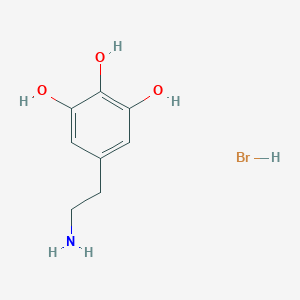

5-(2-Aminoethyl)benzene-1,2,3-triol,hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide (1:1) is a chemical compound with the molecular formula C8H12BrNO3. It is a derivative of benzenetriol, where one of the hydroxyl groups is substituted with a 2-aminoethyl group, and it forms a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide typically involves the following steps:

Starting Material: The synthesis begins with 1,2,3-benzenetriol.

Substitution Reaction: The hydroxyl group at the 5-position is substituted with a 2-aminoethyl group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine and a suitable leaving group.

Formation of Hydrobromide Salt: The resulting compound is then reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Various substituted benzenetriol derivatives.

Scientific Research Applications

1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Benzenetriol: Lacks the 2-aminoethyl group and hydrobromide salt.

1,2,4-Benzenetriol: Different substitution pattern on the benzene ring.

2-Aminoethylbenzenetriol: Similar structure but without the hydrobromide salt.

Uniqueness

1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide is unique due to the presence of both the 2-aminoethyl group and the hydrobromide salt. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

5-(2-Aminoethyl)benzene-1,2,3-triol, hydrobromide (CAS Number: 20555-57-1), is a chemical compound with potential biological activities. Its molecular formula is C8H12BrNO3, and it has a molecular weight of approximately 250.09 g/mol. This compound is structurally related to catecholamines and has been studied for its pharmacological properties.

The biological activity of 5-(2-aminoethyl)benzene-1,2,3-triol is primarily attributed to its structural similarity to neurotransmitters such as dopamine. This compound may interact with various receptors in the central nervous system (CNS) and has been implicated in modulating neurotransmitter systems, potentially influencing mood and motor functions.

Pharmacological Studies

Recent studies have highlighted several key pharmacological effects:

- Neuroprotective Effects : Research indicates that the compound may exert neuroprotective effects against neurodegenerative disorders by modulating dopaminergic signaling pathways. In particular, it has shown promise in models of Parkinson's disease, where it can restore dopamine levels and improve motor behavior in animal models .

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its neuroprotective effects. By scavenging free radicals, it helps reduce oxidative stress in neuronal cells .

Case Studies

- Parkinson's Disease Model : In a study utilizing a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, administration of 5-(2-aminoethyl)benzene-1,2,3-triol resulted in increased levels of dopamine and its metabolites in the striatum. This suggests a restoration of dopaminergic function and potential therapeutic benefits for conditions characterized by dopaminergic deficits .

- Antioxidant Studies : Experimental evaluations have demonstrated that this compound can significantly reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The results indicate a protective role against neuronal damage due to oxidative stress .

Comparative Analysis

| Property | 5-(2-Aminoethyl)benzene-1,2,3-triol | Other Related Compounds |

|---|---|---|

| Molecular Weight | 250.09 g/mol | Varies |

| Neuroprotective Potential | Yes | Yes (e.g., dopamine) |

| Antioxidant Activity | Moderate | High (e.g., ascorbic acid) |

| Dopaminergic Activity | Yes | Yes |

Properties

CAS No. |

20555-57-1 |

|---|---|

Molecular Formula |

C8H12BrNO3 |

Molecular Weight |

250.09 g/mol |

IUPAC Name |

5-(2-aminoethyl)benzene-1,2,3-triol;hydrobromide |

InChI |

InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-6(10)8(12)7(11)4-5;/h3-4,10-12H,1-2,9H2;1H |

InChI Key |

VPLWEZKNOMJHGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CCN.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.